molecular formula C12H19NO2S2 B5521066 N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide

N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide

Cat. No.: B5521066
M. Wt: 273.4 g/mol
InChI Key: HYWGSSJEACRWGV-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide is an organic compound with the molecular formula C12H19NO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide typically involves the reaction of 2,5-dimethylthiophene-3-sulfonyl chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity, making it more suitable for certain applications compared to other similar compounds .

Properties

IUPAC Name

N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S2/c1-9-8-12(10(2)16-9)17(14,15)13-11-6-4-3-5-7-11/h8,11,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWGSSJEACRWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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